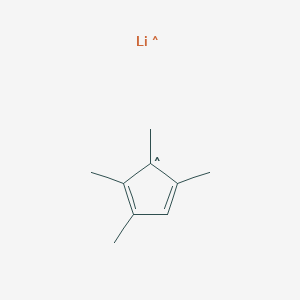

Lithium tetramethylcyclopentadienide

Description

Historical Development of Cyclopentadienyl (B1206354) Ligands in Organometallic Chemistry

The field of organometallic chemistry was revolutionized by the serendipitous discovery of ferrocene, bis(η⁵-cyclopentadienyl)iron or [Fe(C₅H₅)₂], in 1951. wikipedia.orgnumberanalytics.comresearchgate.netbiomedpharmajournal.org Independently observed by two research groups, its remarkably stable "sandwich" structure, where an iron atom is centrally located between two parallel cyclopentadienyl rings, was a novelty that challenged existing bonding theories. wikipedia.orgresearchgate.net This discovery not only marked the beginning of modern organometallic chemistry but also established the cyclopentadienyl (Cp) group as a cornerstone ligand. numberanalytics.comrsc.orgacs.org The unique properties of ferrocene, including its high chemical stability and versatile reactivity, spurred extensive research into other metal complexes featuring the cyclopentadienyl anion. researchgate.netrsc.org

These compounds, broadly termed metallocenes, demonstrated the ability of the five-membered, aromatic cyclopentadienyl anion (C₅H₅⁻) to form stable complexes with a wide array of transition metals. numberanalytics.comwikipedia.org The Cp ligand, with its delocalized π-electron system, proved to be an exceptional spectator ligand, providing a stable coordination environment that allows the metal center to engage in various chemical transformations. numberanalytics.comnitrkl.ac.in The versatility and stabilizing influence of the Cp ligand were instrumental in the rapid expansion of organometallic chemistry, leading to the synthesis of numerous half-sandwich, bent-sandwich, and multi-decker sandwich compounds. wikipedia.orgnitrkl.ac.in

Significance of Alkyl-Substituted Cyclopentadienyl Anions

Following the foundational work with the parent cyclopentadienyl ligand, researchers began to explore the effects of substituting the hydrogen atoms on the Cp ring with alkyl groups. This led to the development of a vast family of substituted cyclopentadienyl ligands, with the pentamethylcyclopentadienyl anion (C₅Me₅⁻ or Cp*) being the most prominent and widely studied example. wikipedia.orgchemeurope.com

The introduction of alkyl substituents, particularly methyl groups, imparts several advantageous properties to the ligand and its corresponding metal complexes:

Enhanced Electron-Donating Properties: Alkyl groups are electron-donating. Consequently, ligands like Cp* are more electron-rich than the unsubstituted Cp anion. wikipedia.orgchemeurope.com This increased electron density on the metal center makes the Cp* ligand a stronger donor, which can enhance the stability of the resulting metal complex. chemeurope.com

Increased Steric Bulk: The methyl groups significantly increase the steric hindrance around the metal center. wikipedia.org This bulkiness can stabilize complexes with otherwise fragile or reactive ligands and can prevent unwanted intermolecular interactions, thereby inhibiting the formation of polymeric structures. wikipedia.orgchemeurope.com

Improved Solubility: The presence of multiple alkyl groups increases the lipophilicity of the ligand. As a result, complexes bearing ligands like Cp* tend to be more soluble in non-polar organic solvents, which facilitates their synthesis, purification, and use in homogeneous catalysis. wikipedia.orgchemeurope.com

Greater Thermal Stability: The combination of enhanced electronic donation and steric protection often leads to metal complexes with significantly higher thermal stability compared to their unsubstituted Cp analogues. chemeurope.com

These features have made alkyl-substituted cyclopentadienyl ligands, especially Cp*, indispensable in modern organometallic chemistry, enabling the isolation of unique complexes and the development of highly effective catalysts for processes like olefin polymerization. numberanalytics.comwikipedia.org

Distinctive Features of the Tetramethylcyclopentadienyl Anion

The tetramethylcyclopentadienyl anion (C₅Me₄H⁻) represents an intermediate case between the unsubstituted cyclopentadienyl (Cp) and the fully substituted pentamethylcyclopentadienyl (Cp*) anions. It possesses a unique combination of steric and electronic properties that distinguish it from its more common relatives.

While Cp* offers maximum steric bulk and electron donation, the presence of a single C-H bond on the tetramethylcyclopentadienyl ring introduces specific characteristics. Electronically, the C₅Me₄H⁻ anion is a stronger electron donor than Cp due to the four methyl groups, but it is less electron-rich compared to Cp*. illinois.edu This modulation of the electronic character allows for fine-tuning the reactivity of the metal center.

From a steric perspective, the tetramethylcyclopentadienyl ligand provides substantial bulk, approaching that of Cp, which is sufficient to stabilize reactive metal centers and promote solubility in non-polar solvents. capes.gov.br However, the single hydrogen atom slightly reduces its steric profile compared to Cp. A key distinguishing feature is the presence of the reactive C-H bond on the ring, which is absent in Cp. This site provides a handle for further functionalization of the ligand itself after it has been coordinated to a metal center, a possibility not available with the permethylated Cp ligand. This combination of near-Cp* steric bulk and tunable, slightly attenuated electronic donation makes the tetramethylcyclopentadienyl ligand a valuable tool in the design of organometallic complexes and catalysts.

Table 1: Comparison of Common Cyclopentadienyl Ligands

| Feature | Cyclopentadienyl (Cp) | Tetramethylcyclopentadienyl (C₅Me₄H⁻) | Pentamethylcyclopentadienyl (Cp*) |

|---|---|---|---|

| Formula | C₅H₅⁻ | C₉H₁₃⁻ | C₁₀H₁₅⁻ |

| Number of Methyl Groups | 0 | 4 | 5 |

| Relative Electron-Donating Ability | Base | Stronger | Strongest wikipedia.org |

| Relative Steric Bulk | Smallest | Large | Largest wikipedia.org |

| Reactive C-H bond on Ring? | Yes | Yes | No |

| Solubility in Non-Polar Solvents | Lower | Higher | Highest wikipedia.orgchemeurope.com |

Structure

2D Structure

Properties

InChI |

InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQYLEJMIWEJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC1=CC(=C([C]1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82061-21-0 | |

| Record name | Lithium tetramethylcyclopentadienide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Tetramethylcyclopentadienide and Its Derivatives

Direct Synthetic Routes to Lithium Tetramethylcyclopentadienide

This compound, a pivotal organometallic reagent, is primarily synthesized through the deprotonation of tetramethylcyclopentadiene. The most prevalent and direct method involves the reaction of tetramethylcyclopentadiene with an organolithium reagent, typically n-butyllithium (n-BuLi), in an aprotic solvent. sigmaaldrich.com This acid-base reaction is highly efficient due to the acidity of the cyclopentadienyl (B1206354) proton. The reaction is conducted under an inert atmosphere to prevent the degradation of the air- and moisture-sensitive organolithium compounds. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly employed to solvate the lithium cation, facilitating the reaction and yielding the product as a solid.

An alternative approach involves the use of a metal hydride, such as lithium hydride, which can be advantageous in avoiding potential side reactions associated with organolithium reagents. google.com However, this method often necessitates elevated temperatures to achieve a practical reaction rate. google.com The choice between these methods is often dictated by the scale of the reaction, cost considerations, and the desired purity of the final product. While the n-BuLi route is common in laboratory settings, the use of metal hydrides can be more amenable to industrial-scale production due to lower costs and improved safety profiles at larger scales. google.com

| Reagent | Solvent | Temperature | Key Advantages | Key Disadvantages |

| n-Butyllithium | THF, Diethyl ether | Room Temperature to 0°C | High efficiency, fast reaction | Expensive, requires low-temperature facilities for large scale |

| Lithium Hydride | Toluene, with amine catalyst | 0°C to 70°C | Lower cost, suitable for industrial scale | Slower reaction rate, may require catalyst |

Synthesis of Functionalized Tetramethylcyclopentadienide Derivatives

The versatility of the tetramethylcyclopentadienide ligand is expanded through the introduction of various functional groups, enabling the synthesis of organometallic complexes with tailored properties.

Regioselective Alkylation Strategies

The alkylation of this compound is a common method for introducing additional organic moieties. However, controlling the position of the incoming alkyl group can be challenging. The reaction of this compound with alkyl halides can lead to the formation of penta-substituted cyclopentadienes. The regioselectivity of this process is influenced by factors such as the solvent, temperature, and the nature of the alkylating agent.

Derivatization via Carbon-Silicon Bond Activation

A more controlled approach to functionalization involves the use of silylated cyclopentadiene (B3395910) derivatives. This strategy allows for the precise placement of functional groups through the selective activation and cleavage of a carbon-silicon bond. For instance, (trimethylsilyl)tetramethylcyclopentadiene can be synthesized and subsequently reacted with organolithium reagents to generate a lithiated intermediate. This intermediate can then be treated with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Preparation of Related Metallocene Precursors

This compound is an indispensable precursor for the synthesis of metallocenes, particularly those of the Group 4 metals, titanium and zirconium. These metallocenes are of significant interest as catalysts for olefin polymerization.

The standard synthetic route to these metallocene precursors is a salt metathesis reaction. This involves reacting two equivalents of this compound with a metal tetrachloride, such as titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄). sigmaaldrich.com The reaction is typically carried out in an ethereal solvent, and the formation of insoluble lithium chloride (LiCl) drives the reaction to completion.

The resulting bis(tetramethylcyclopentadienyl)metal dichlorides are versatile starting materials for the synthesis of a broad spectrum of organometallic complexes. The steric bulk provided by the four methyl groups on each cyclopentadienyl ring enhances the stability and solubility of the resulting metallocene complexes.

| Reactants | Product |

| 2 Li(C₅Me₄H) + TiCl₄ | (η⁵-C₅Me₄H)₂TiCl₂ + 2 LiCl |

| 2 Li(C₅Me₄H) + ZrCl₄ | (η⁵-C₅Me₄H)₂ZrCl₂ + 2 LiCl |

Reactivity and Mechanistic Investigations of Lithium Tetramethylcyclopentadienide

Fundamental Reactivity as a Strong Brønsted Base

The premier chemical characteristic of lithium tetramethylcyclopentadienide is its nature as a strong Brønsted base. Organolithium reagents are renowned for their potent basicity, capable of deprotonating a vast range of hydrocarbon compounds, often surpassing the reactivity of other bases like Grignard reagents or lithium amides. mt.com The basicity of LiC₅H(CH₃)₄ originates from its conjugate acid, 1,2,3,4-tetramethylcyclopentadiene.

The acidity of cyclopentadiene (B3395910) and its derivatives is a classic example in organic chemistry. Cyclopentadiene itself has a pKa of approximately 16-18, a remarkably low value for a hydrocarbon. This acidity is attributed to the high stability of its conjugate base, the cyclopentadienyl (B1206354) anion, which is aromatic and adheres to Hückel's rule with 6 π-electrons. pearson.com The four methyl groups on the tetramethylcyclopentadienide anion are electron-donating, which slightly destabilizes the negative charge on the ring compared to the unsubstituted anion. Consequently, tetramethylcyclopentadiene is a weaker acid than cyclopentadiene, which in turn means that this compound is a stronger base than lithium cyclopentadienide (B1229720).

This enhanced basicity, combined with the significant steric bulk of the tetramethylcyclopentadienyl group, makes it a highly effective, non-nucleophilic base in specific applications where it can deprotonate substrates without engaging in unwanted side reactions. Its primary and most widespread use as a base is in the deprotonation of its own conjugate acid, tetramethylcyclopentadiene, to generate the anion in situ for further reaction, most commonly in the synthesis of metallocene complexes. ereztech.com

Nucleophilic Reactivity in Organic Transformations

While its role as a base is fundamental, the tetramethylcyclopentadienide anion also exhibits significant nucleophilic character. The C-Li bond is highly polarized, rendering the carbon atoms of the cyclopentadienyl ring electron-rich and thus nucleophilic. mt.com This allows it to participate in a variety of transformations that involve the formation of new carbon-carbon bonds.

Lithiation is the process of substituting a hydrogen atom with a lithium atom, creating an organolithium compound. mt.com The most common lithiation reaction involving this compound is its own formation. Typically, 1,2,3,4-tetramethylcyclopentadiene is treated with a strong base like n-butyllithium (n-BuLi) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to generate the this compound salt.

Once formed, this lithium salt is a key intermediate for generating a wide array of transition metal complexes. It acts as a nucleophilic source of the tetramethylcyclopentadienyl (Cp'') ligand, which is transferred to a metal center. This reaction, a form of transmetalation, is the cornerstone of synthesizing numerous catalysts used in polymerization and other organic transformations. ereztech.comsigmaaldrich.com For example, it is a reactant for the synthesis of specific titanium, zirconium, and hafnocene catalysts. sigmaaldrich.com

Table 1: Synthesis of Metallocene Precursors using this compound

| Metal Halide Reactant | Product Type | Application of Product | Reference |

| TiCl₄ | ansa-cyclopentadienyl-phenoxy titanium(IV) complexes | Polymerization Catalysts | sigmaaldrich.com |

| ZrCl₄ | Zirconocene (B1252598) Complexes | Polymerization Catalysts | sigmaaldrich.com |

| HfCl₄ | Hafnocene Catalysts | Polymerization Catalysts | sigmaaldrich.com |

| PCl₃ | Cyclopentadienylphosphanes | Ligand Synthesis | sigmaaldrich.com |

Organolithium reagents readily add to the electrophilic carbon of carbonyl groups in aldehydes and ketones. masterorganicchemistry.com This nucleophilic addition reaction results in the formation of a new carbon-carbon bond and, after an acidic workup, an alcohol. masterorganicchemistry.comlibretexts.org The addition to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol. masterorganicchemistry.com

While less common than its use in metallocene synthesis, the tetramethylcyclopentadienide anion can act as a carbon nucleophile in this context. Research on the closely related lithium (trimethylsilyl)tetramethylcyclopentadienide has shown that it reacts with formaldehyde (B43269) in a nucleophilic addition to yield 1,2,3,4-tetramethylfulvene, a valuable and reactive exocyclic diene. researchgate.net This transformation highlights the nucleophilic potential of the ring system, attacking the carbonyl carbon to form a new C-C bond, followed by elimination of lithium silanolate.

The tetramethylcyclopentadienide anion can be alkylated through reaction with electrophiles like alkyl halides, proceeding via an Sₙ2 mechanism. youtube.com This reaction is a direct method for forming new carbon-carbon bonds and further functionalizing the cyclopentadienyl ring system.

Detailed studies on the alkylation of lithium (trimethylsilyl)tetramethylcyclopentadienide demonstrate the nuanced reactivity of this nucleophile. researchgate.net The regioselectivity of the alkylation is highly dependent on the steric bulk of the incoming alkyl halide. For instance, less sterically demanding electrophiles like methyl iodide lead to alkylation at the silyl-substituted carbon atom. researchgate.net In contrast, bulkier alkyl halides, such as 1-bromo-2-chloroethane, result in alkylation at an unsubstituted carbon, leading to gem-dialkyl substituted products. researchgate.net This illustrates how steric factors control the site of nucleophilic attack by the anionic ring.

Table 2: Regioselectivity in the Alkylation of Lithium (trimethylsilyl)tetramethylcyclopentadienide

| Alkylating Agent | Major Product Type | Presumed Site of Attack | Reference |

| Methyl Iodide (MeI) | 1,2,3,4,5-Pentamethylcyclopentadienylsilane | Silyl-substituted carbon | researchgate.net |

| 1-Bromo-2-chloroethane (ClCH₂CH₂Br) | gem-Dialkyl-substituted cyclopentadiene | Unsubstituted carbon | researchgate.net |

| Formaldehyde (CH₂O) | 1,2,3,4-Tetramethylfulvene | Nucleophilic addition/elimination | researchgate.net |

The direct participation of this compound in ring-opening and cycloaddition reactions is not its primary role. Instead, its critical function is as a ligand precursor for transition metal catalysts that mediate these transformations with high efficiency and selectivity. ereztech.com

Ring-Opening Reactions: Lithium-based reagents are known to initiate the ring-opening polymerization of cyclic esters like lactide, and to participate in the nucleophilic opening of epoxides. nih.govnih.govyoutube.com Catalysts derived from this compound, such as specific titanocene (B72419) and zirconocene complexes, are employed in these types of polymerizations. The lithium salt is the starting material to build the catalytically active metal center which then coordinates the monomer and facilitates the ring-opening and polymerization process.

Cycloaddition Reactions: Cycloadditions, particularly the [4+2] Diels-Alder reaction, are powerful methods for constructing cyclic molecules. williams.eduyoutube.com While thermal cycloadditions are common, transition metal catalysis can enable reactions that are otherwise difficult or impossible, and can control selectivity. williams.edunih.gov Metallocene catalysts synthesized from this compound are used in such processes. The Cp'' ligand, sourced from the lithium salt, provides a stable and sterically defined environment around the metal center, which in turn orchestrates the cycloaddition of substrates. ereztech.com

Reaction Mechanisms of Transformations Mediated by this compound

The mechanisms of reactions involving this compound are dictated by its dual nature as a strong base and a bulky nucleophile.

Mechanism as a Brønsted Base: In its role as a base, the mechanism is a straightforward acid-base reaction. The tetramethylcyclopentadienide anion abstracts a proton from a substrate, generating the neutral 1,2,3,4-tetramethylcyclopentadiene and the conjugate base of the substrate. This is the fundamental step in generating other carbanions or in its primary use for synthesizing metal complexes from metal halides, where it deprotonates its own conjugate acid precursor.

Mechanism of Nucleophilic Addition to Carbonyls: The reaction with aldehydes or ketones follows the general mechanism for organolithium additions. libretexts.org

Nucleophilic Attack: The electron-rich cyclopentadienide ring attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate where the lithium cation coordinates to the newly formed alkoxide ion. libretexts.orgyoutube.com

Protonation (Workup): In a separate step, a mild acid source (e.g., NH₄Cl or dilute H₃O⁺) is added to protonate the alkoxide oxygen, yielding the final neutral alcohol product. masterorganicchemistry.com

Mechanism of Alkylation: The alkylation of the tetramethylcyclopentadienide anion by alkyl halides is a classic nucleophilic substitution, proceeding via an Sₙ2 pathway. youtube.com The anionic ring acts as the nucleophile, performing a backside attack on the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step. The regioselectivity of this attack on the cyclopentadienyl ring can be influenced by steric hindrance from both the substrate and the alkyl halide. researchgate.net

Mechanisms of Catalyzed Reactions: For ring-opening polymerizations and cycloadditions, the mechanism involves the catalyst derived from LiC₅H(CH₃)₄. For example, in a metallocene-catalyzed polymerization, the mechanism generally involves:

Initiation: Activation of the metallocene precursor to form a cationic, coordinatively unsaturated metal center.

Coordination & Insertion: The cyclic monomer (e.g., lactide) coordinates to the metal center.

Ring-Opening & Propagation: A nucleophilic group on the catalyst (often an alkoxide) attacks the monomer, opening the ring and inserting it into the polymer chain. This process repeats, propagating the polymer. The tetramethylcyclopentadienyl ligands remain bound to the metal throughout, stabilizing the active center and influencing the stereochemistry of the polymerization. nih.gov

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The canonical mechanism for palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, and Stille couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. Should this compound participate as a nucleophilic coupling partner, its involvement would primarily be in the transmetalation step.

The general catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organometallic nucleophile—in this hypothetical case, this compound—transfers its organic group to the palladium center, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

In the context of a Negishi-type coupling, an organozinc reagent is typically used. youtube.comresearchgate.net An organolithium compound like this compound could be converted to the corresponding organozinc species in situ by reaction with a zinc halide (e.g., ZnCl₂). youtube.com This resulting organozinc reagent would then participate in the transmetalation step.

Hypothetical Transmetalation with a Tetramethylcyclopentadienyl Reagent:

| Step | Reactants | Product | Description |

| 1. Oxidative Addition | R-X + Pd(0)L₂ | R-Pd(II)(X)L₂ | The organic halide adds to the palladium catalyst. |

| 2. Transmetalation | R-Pd(II)(X)L₂ + (Me₄Cp)ZnCl | R-Pd(II)(CpMe₄)L₂ + ZnXCl | The tetramethylcyclopentadienyl group is transferred to the palladium center from the zinc reagent. |

| 3. Reductive Elimination | R-Pd(II)(CpMe₄)L₂ | R-CpMe₄ + Pd(0)L₂ | The coupled product is formed, and the catalyst is regenerated. |

Note: This table represents a hypothetical mechanism based on established principles of Negishi coupling reactions.

A critical challenge in using highly reactive organolithium reagents directly in palladium-catalyzed cross-coupling is their propensity to undergo side reactions. These can include reaction with the solvent or other components of the reaction mixture, leading to decomposition of the reagent and reduced efficiency. The conversion to a less reactive organometallic species, such as an organozinc or organoboron compound, is a common strategy to mitigate these issues. youtube.comnih.gov

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving this compound would largely be dictated by the mechanism of the specific transformation. In palladium-catalyzed cross-coupling reactions, the stereochemistry is often retained during the transmetalation and reductive elimination steps. For instance, if a vinyl halide with a defined stereochemistry undergoes oxidative addition, this stereochemistry is typically preserved in the final coupled product.

Intermolecular and Intramolecular Processes

While the primary focus of cross-coupling is on intermolecular reactions, intramolecular versions are powerful tools for the synthesis of cyclic compounds. An intramolecular reaction involving a molecule containing both a halide (or triflate) and a tetramethylcyclopentadienyl precursor could hypothetically lead to the formation of a fused-ring system.

For example, a substrate with a tethered side chain terminating in a halide could undergo an intramolecular palladium-catalyzed cyclization. The process would follow a similar mechanistic pathway of oxidative addition, followed by an intramolecular transmetalation or insertion, and subsequent reductive elimination to furnish the cyclic product. Such reactions are well-established for other nucleophiles and are a cornerstone of modern synthetic organic chemistry for constructing complex molecular architectures. tcichemicals.comnih.gov

Hypothetical Intramolecular Cyclization:

| Reaction Type | Substrate | Catalyst System | Product |

| Intramolecular Palladium-Catalyzed Coupling | A molecule containing both a tetramethylcyclopentadienyl precursor and a halide separated by a flexible linker. | Pd(0) catalyst, appropriate ligands and additives. | A fused or spirocyclic system containing the tetramethylcyclopentadienyl moiety. |

Note: This represents a hypothetical transformation, as specific examples involving this compound in this context are not readily found in the literature.

The efficiency of such intramolecular processes is highly dependent on the length and nature of the tether connecting the reactive partners, as this governs the entropic and enthalpic favorability of the cyclization step.

Applications in Organometallic and Coordination Chemistry

Ligand Design and Coordination Modes with Transition Metals

The tetramethylcyclopentadienyl ligand exhibits diverse coordination modes with transition metals, primarily bonding in a η⁵-fashion where all five carbon atoms of the cyclopentadienyl (B1206354) ring are bonded to the metal center. This η⁵-coordination is a hallmark of many stable organometallic complexes. libretexts.org However, depending on the steric and electronic requirements of the metal center and other ligands present, lower hapticity coordination modes such as η³ or η¹ can also be observed.

Lithium tetramethylcyclopentadienide is a key reagent for the synthesis of both monomeric and polymeric organometallic complexes. Monomeric complexes are typically formed when the steric bulk of the Cp' ligand and other ancillary ligands effectively shield the metal center from forming bridging interactions. A wide range of such complexes has been synthesized with various transition metals. acs.orgutc.edu

In some cases, the Cp' ligand can participate in the formation of polymeric structures. These can arise through various bridging modes of the ligand itself or through bridging by other ligands in the coordination sphere. For instance, coordination polymers can be formed where metal centers are linked by organic ligands, creating extended one-, two-, or three-dimensional networks. researchgate.netrsc.org

Table 1: Representative Monomeric Organometallic Complexes Synthesized from this compound

| Compound | Metal | Other Ligands | Key Structural Feature |

| [Rh(Cp')(CO)₂] | Rhodium | Carbonyl | Mononuclear complex with η⁵-Cp' |

| [Fe(Cp')(CO)₂I] | Iron | Carbonyl, Iodide | "Piano-stool" geometry |

| [Zr(Cp')Cl₃] | Zirconium | Chloride | Precursor for further synthesis |

The steric bulk provided by the four methyl groups of the tetramethylcyclopentadienyl ligand is crucial for stabilizing reactive metal centers, particularly those in low-valent states or with coordinative unsaturation. nih.govillinois.edu These bulky ligands create a sterically hindered environment around the metal, preventing unwanted side reactions such as dimerization or decomposition. This stabilizing effect has enabled the isolation and characterization of numerous otherwise transient or unstable species. nih.govresearchgate.net For example, bulky cyclopentadienyl ligands have been instrumental in the synthesis and stabilization of low-valent early transition metal complexes, which are often highly reducing and require robust ligand frameworks. nih.gov

Catalytic Applications in Chemical Synthesis

The electronic and steric properties of the tetramethylcyclopentadienyl ligand also play a significant role in the catalytic activity of its metal complexes. By modulating the ligand sphere, the reactivity of the metal center can be fine-tuned for specific catalytic transformations.

Complexes bearing the tetramethylcyclopentadienyl ligand have found applications in homogeneous catalysis. The ligand's influence on the electronic environment of the metal center can affect substrate binding, activation, and turnover rates in catalytic cycles. nih.govresearchgate.netmdpi.com For instance, rhodium(III) complexes containing modified tetramethylcyclopentadienyl ligands have been developed for the C-H olefination of benzoic acid derivatives, demonstrating enhanced catalytic performance compared to standard pentamethylcyclopentadienyl analogues. nih.gov The functionalization of the Cp' ligand can introduce secondary interactions that contribute to substrate recognition and accelerate the catalytic process. nih.gov

This compound is a valuable precursor for the synthesis of hafnocene complexes, which are important catalysts in olefin polymerization. The reaction of this compound with hafnium tetrachloride (HfCl₄) provides a straightforward route to (Cp')₂HfCl₂, a common hafnocene dichloride precursor. These precursors can be activated with cocatalysts, such as methylaluminoxane (MAO), to generate catalytically active species for the production of polyolefins like polyethylene and polypropylene. The structure of the cyclopentadienyl ligand, including the substitution pattern, significantly influences the properties of the resulting polymer.

Coordination Chemistry of Main Group and f-Block Elements

The utility of this compound extends beyond transition metal chemistry to the coordination chemistry of main group and f-block elements.

With main group elements, the tetramethylcyclopentadienyl ligand can adopt various coordination modes, from ionic interactions to more covalent η¹ or η⁵ bonding, depending on the element and its oxidation state. For example, it has been used to synthesize complexes of gallium(III). acs.org

In f-block chemistry, cyclopentadienyl-type ligands are widely used to stabilize lanthanide and actinide complexes. nih.govhhu.denih.gov The bulky nature of the Cp' ligand is particularly advantageous for accommodating the large ionic radii of these elements and for stabilizing different oxidation states. nih.gov For instance, tris(tetramethylcyclopentadienyl) derivatives of actinide metals have been synthesized and structurally characterized. acs.org The bonding in these f-element complexes is predominantly ionic, but covalent contributions are also significant, particularly for the actinides where the 5f orbitals can participate in bonding to a greater extent than the 4f orbitals of the lanthanides. nih.govnih.gov

Table 2: Coordination Data for Selected f-Block Tetramethylcyclopentadienyl Complexes

| Compound | Metal | Oxidation State | Coordination Number |

| [UCl(Cp')₃] | Uranium | +4 | 10 |

| [La(Cp')₃] | Lanthanum | +3 | --- |

| [Yb(Cp')₂(THF)] | Ytterbium | +2 | --- |

Actinide Metallocene Chemistry

In actinide chemistry, substituted cyclopentadienyl ligands like tetramethylcyclopentadienyl are instrumental in the development of a wide range of organoactinide complexes. This compound is a key reagent for the synthesis of actinide metallocenes, particularly of uranium and thorium.

The synthesis of tetravalent actinide metallocenes, such as (C5Me4H)2AnX2 (where An = Th, U and X = halide), is typically achieved through the reaction of an actinide tetrahalide (AnX4) with two equivalents of this compound. These complexes are versatile starting materials for the synthesis of a wide array of derivatives, including alkyl, amide, and hydride complexes, through salt metathesis reactions.

For example, the uranium bromide complex (C5Me4Et)2UBr2 has been synthesized, demonstrating the utility of related substituted cyclopentadienyl lithium reagents. researchgate.netdntb.gov.ua The electrochemical properties of actinide complexes can be tuned by the substituents on the cyclopentadienyl ring; the tetramethylcyclopentadienyl ligand, being more electron-donating than cyclopentadienyl, affects the reduction potentials of the actinide center. nih.gov The study of Cp'''tet3U (Cp'''tet = C5Me4H) showed a U(III)/U(II) reduction potential of -3.11 V, highlighting the influence of the ligand's electron-donating strength. nih.gov

Table 2: Selected Actinide Metallocene Complexes and Precursors

| Complex Formula | Actinide Element | Oxidation State | Precursors |

| (C5Me4H)2UCl2 | Uranium | +4 | UCl4, Li(C5Me4H) |

| (C5Me4H)2ThCl2 | Thorium | +4 | ThCl4, Li(C5Me4H) |

| (C5Me4H)3U | Uranium | +3 | UCl3, Li(C5Me4H) |

Synthesis of Multimetallic and Cluster Compounds

The tetramethylcyclopentadienyl ligand, introduced via its lithium salt, plays a significant role in the construction of multimetallic and cluster compounds due to its ability to act as both a terminal and a bridging ligand.

Bridging Ligand Architectures

A bridging ligand is a ligand that connects two or more metal centers. wikipedia.org The tetramethylcyclopentadienyl ligand can adopt a bridging coordination mode, denoted as (μ-C5Me4H), where it is bonded to two different metal atoms simultaneously. This bridging capability is fundamental to the formation of bimetallic and polymetallic structures.

The formation of such architectures often depends on the reaction conditions and the nature of the metal centers involved. The tetramethylcyclopentadienyl ligand can bridge two metal centers in a variety of ways, leading to diverse structural motifs. In these arrangements, the ligand's electronic properties can facilitate communication between the metal centers, influencing the magnetic and electronic properties of the resulting multimetallic complex.

Formation of Triple-Decker Complexes

A notable application of this compound in the synthesis of multimetallic compounds is in the formation of triple-decker complexes. These are sandwich compounds where a central ligand is situated between two metal centers, which are themselves capped by terminal ligands.

The reaction of an electrophilic metal fragment with a metallocene containing tetramethylcyclopentadienyl ligands can lead to the formation of triple-decker complexes where the C5Me4H ligand acts as the central, bridging deck. For instance, the reaction of a coordinatively unsaturated ruthenium cation with octamethylferrocene, (C5Me4H)2Fe, yields heterometallic triple-decker complexes where one of the tetramethylcyclopentadienyl ligands bridges the iron and ruthenium atoms. acs.org

In the resulting complex, [(C5R5)Ru(μ-C5Me4H)Fe(C5Me4H)]+, structural analysis reveals key differences between the bridging and terminal tetramethylcyclopentadienyl rings. acs.org

Table 3: Comparison of Bond Lengths (Å) in a Heterometallic Triple-Decker Complex

| Bond | Bridging C5Me4H Ligand | Terminal C5Me4H Ligand |

| Average Fe–C distance | 2.077 | 2.057 |

| Average C–C distance | 1.467 | 1.428 |

Data from the complex [(C5H5)Ru(μ-C5Me4H)Fe(C5Me4H)]+ acs.org

This structural data indicates that upon formation of the triple-decker complex, the Fe-C and C-C bonds of the bridging tetramethylcyclopentadienyl ligand are elongated compared to the terminal one, reflecting the electronic and steric consequences of the bridging coordination mode. acs.org

Advanced Structural Characterization Studies

Elucidation of Molecular Architecture through Spectroscopic Techniques

Spectroscopic methods are paramount in determining the solution-state structure and bonding characteristics of lithium tetramethylcyclopentadienide. Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopies each provide a unique window into the molecule's framework and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ⁷Li NMR are particularly informative.

In related unsubstituted lithium cyclopentadienide (B1229720) (LiCp), the ¹H NMR spectrum in THF-d₈ typically shows a singlet for the five equivalent protons of the cyclopentadienyl (B1206354) ring at approximately 5.69 ppm. rsc.org The corresponding ¹³C{¹H} NMR spectrum displays a single resonance for the five carbon atoms of the ring at around 103.4 ppm. rsc.org For this compound, one would expect to see distinct signals for the methyl protons and the lone proton on the cyclopentadienyl ring in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly be expected to show separate resonances for the methyl carbons and the carbons of the cyclopentadienyl ring, with the symmetry of the molecule influencing the number of unique signals.

⁷Li NMR spectroscopy provides direct insight into the lithium ion's coordination environment. The chemical shift of the ⁷Li nucleus is sensitive to the solvent and the degree of aggregation of the organolithium species. For instance, the ⁷Li NMR spectrum of LiCp in THF-d₈ exhibits a signal at -7.75 ppm. rsc.org In the case of this compound, the ⁷Li chemical shift would be influenced by the electron-donating methyl groups on the cyclopentadienyl ligand. Computational studies on substituted cyclopentadienyl lithium complexes suggest that electron-donating substituents increase the electron density on the ring, which in turn affects the lithium ion's electronic environment. nih.gov

Table 1: Representative NMR Data for Cyclopentadienyl Lithium Compounds

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

| Lithium Cyclopentadienide | THF-d₈ | ¹H | 5.69 |

| THF-d₈ | ¹³C | 103.4 | |

| THF-d₈ | ⁷Li | -7.75 | |

| Lithium Cyclopentadienide | NH₃ | ¹H | 5.89 |

| NH₃ | ¹³C | 104.1 | |

| NH₃ | ⁷Li | -0.59 |

Vibrational and Electronic Spectroscopy for Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering information about functional groups and bond strengths. The IR and Raman spectra of this compound would be characterized by vibrations of the cyclopentadienyl ring and the methyl C-H bonds. The metal-ligand interaction, specifically the Li-Cp bond, would also give rise to characteristic low-frequency vibrations. While specific experimental spectra for this compound are not prevalent in the literature, computational studies on related organolithium compounds have been used to predict vibrational frequencies. cardiff.ac.uk

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a this compound solution would likely show absorptions corresponding to π-π* transitions within the cyclopentadienyl anion. The position and intensity of these absorptions can be influenced by the solvent and the nature of the ion-pairing with the lithium cation. researchgate.netacs.orgnih.gov

Crystallographic Analysis of this compound Complexes

X-ray crystallography provides the most definitive structural information for solid-state compounds, revealing precise bond lengths, bond angles, and intermolecular interactions.

Solid-State Structural Motifs and Aggregation Phenomena

Organolithium compounds are well-known to form aggregates in the solid state, and the nature of this aggregation is highly dependent on the steric bulk of the organic ligand and the presence of coordinating solvents. For instance, unsubstituted lithium cyclopentadienide adopts a polymeric "polydecker" sandwich structure in the solid state, with lithium ions situated between bridging cyclopentadienyl rings. wikipedia.org The introduction of four methyl groups on the cyclopentadienyl ring in this compound would significantly increase the steric hindrance, likely preventing the formation of such an extended polymeric structure. Instead, lower aggregation states, such as dimers or tetramers, would be expected, potentially with coordinated solvent molecules if crystallized from a donor solvent like THF. The aggregation state of related lithium amides, for example, is known to be influenced by the steric bulk of the substituents. researchgate.net

Metal-Ligand Bonding Parameters

A crystal structure of a this compound complex would provide precise measurements of the Li-C bond lengths and the distance from the lithium ion to the centroid of the cyclopentadienyl ring. In a known crystal structure of a related lithium cyclopentadienyl complex, the Li-C distances were found to be in the range of 2.354(4) Å to 2.422(4) Å, with a Li-Cp(centroid) distance of 2.057 Å, which are typical for η⁵-coordinated lithium cyclopentadienyl compounds. rsc.org For this compound, the electron-releasing nature of the methyl groups would be expected to slightly shorten the Li-Cp bond due to increased electrostatic attraction between the more electron-rich ring and the lithium cation.

Theoretical and Computational Investigations

Electronic Structure Theory of the Tetramethylcyclopentadienide Anion

The electronic structure of the tetramethylcyclopentadienide anion (Me₄Cp⁻) is fundamental to understanding its chemical behavior and the nature of its interaction with the lithium cation. Computational methods allow for a detailed examination of the electron distribution and orbital energies within this anion.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to calculate the electronic structure of molecules by approximating the exchange-correlation energy, a term that accounts for the complex interactions between electrons. For the tetramethylcyclopentadienide anion, DFT calculations can provide valuable information about its geometry, charge distribution, and molecular orbitals.

In a typical DFT study of the Me₄Cp⁻ anion, the geometry would be optimized to find the lowest energy structure. The four methyl groups introduce steric and electronic perturbations to the cyclopentadienyl (B1206354) ring. Electronically, the methyl groups are weakly electron-donating, which can influence the charge distribution within the cyclopentadienyl ring. The calculated charge distribution would likely show a delocalized negative charge across the five-membered ring, with slight variations due to the inductive effects of the methyl groups.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most easily removed, indicating the molecule's ability to act as an electron donor (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, reflecting the molecule's ability to act as an electron acceptor (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. psu.eduresearchgate.net

Table 1: Illustrative DFT-Calculated Properties of the Tetramethylcyclopentadienide Anion

| Property | Illustrative Value | Description |

| HOMO Energy | -2.5 eV | The energy of the highest occupied molecular orbital, indicating its nucleophilic character. |

| LUMO Energy | +1.5 eV | The energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.0 eV | The energy difference between the HOMO and LUMO, related to chemical stability. |

| Net Charge on Ring | -0.85 e | The total negative charge delocalized over the cyclopentadienyl ring. |

Disclaimer: The data in this table is illustrative and based on general principles and data from related compounds due to the absence of specific published DFT calculations for the isolated tetramethylcyclopentadienide anion.

Computational Modeling of Reaction Pathways

Transition State Characterization

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. nih.gov Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and characterize transition states. A key feature of a calculated transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For a reaction involving lithium tetramethylcyclopentadienide, such as an alkylation reaction with an electrophile, computational modeling could be used to determine the structure of the transition state. This would involve the formation of a new carbon-carbon bond and the breaking of the interaction between the cyclopentadienyl ring and the lithium cation. The geometry of the transition state would reveal the extent of bond formation and breaking at this critical point.

Energetic Profiles of Transformations

For a hypothetical reaction of this compound with an electrophile, the energetic profile would show the energy changes as the reactants approach each other, pass through the transition state, and form the final products. This allows for a quantitative assessment of the reaction's feasibility. A lower activation energy implies a faster reaction rate.

Table 2: Illustrative Energetic Profile for the Alkylation of this compound

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Li[Me₄Cp] + R-X) | 0.0 |

| Transition State | +15.2 |

| Products (Me₄Cp-R + LiX) | -10.5 |

Disclaimer: The data in this table is illustrative and represents a hypothetical reaction pathway. Actual values would depend on the specific electrophile and reaction conditions.

Predictive Studies of Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of chemical reactions. By systematically varying substrates and reagents in silico, it is possible to develop predictive models that can guide experimental work.

For this compound, predictive studies could focus on its nucleophilicity and how it compares to other cyclopentadienyl lithium derivatives. For example, the electron-donating methyl groups are expected to increase the nucleophilicity of the tetramethylcyclopentadienyl anion compared to the unsubstituted cyclopentadienyl anion. Computational models can quantify this effect by calculating properties such as the HOMO energy and the activation energies for reactions with a standard set of electrophiles.

Furthermore, these models can predict the regioselectivity of reactions. For substituted cyclopentadienyl anions, reactions can occur at different positions on the ring. Computational modeling of the transition states for attack at each possible position can predict the most likely site of reaction. This predictive capability is invaluable for designing new synthetic routes and understanding the factors that control chemical reactivity. arxiv.org

Ligand Field and Bonding Analysis in Organometallic Complexes

The tetramethylcyclopentadienyl ligand (Me₄Cp) is a crucial component in many organometallic complexes, and its interaction with a central metal atom can be described using Ligand Field Theory (LFT). LFT, an extension of molecular orbital theory, provides a framework for understanding the electronic structure, bonding, and magnetic properties of these complexes. wikipedia.org

The cyclopentadienyl anion and its derivatives, like the tetramethylcyclopentadienyl anion, are aromatic and possess a delocalized π-system. The five p-orbitals of the carbon atoms in the ring combine to form five molecular orbitals. libretexts.org When this ligand coordinates to a metal center in a η⁵-fashion (where all five carbon atoms are bonded to the metal), these molecular orbitals interact with the metal's d-orbitals.

This interaction leads to a splitting of the metal's d-orbitals into different energy levels. The extent of this splitting, denoted as Δ, is influenced by the nature of the ligand. The four methyl groups on the tetramethylcyclopentadienyl ligand are electron-donating, which increases the electron density on the cyclopentadienyl ring. This enhanced electron-donating ability generally makes the tetramethylcyclopentadienyl ligand a stronger field ligand compared to the unsubstituted cyclopentadienyl ligand. A stronger ligand field results in a larger energy separation (Δ) between the d-orbitals.

The electronic properties of the resulting organometallic complex are a direct consequence of this ligand field splitting and the nature of the metal-ligand bonding. These properties, in turn, dictate the complex's reactivity and potential applications in areas such as catalysis.

Q & A

Fundamental Questions

What are the critical considerations for synthesizing lithium tetramethylcyclopentadienide (LiCp(CH₃)₄) to ensure high purity?*

- Methodological Answer : Synthesis requires strict moisture and oxygen-free conditions (e.g., Schlenk line or glovebox techniques) due to the compound’s sensitivity to air and humidity. The reaction typically involves deprotonating tetramethylcyclopentadiene with a strong base like lithium hydride or lithium metal in anhydrous tetrahydrofuran (THF). Post-synthesis, purification via recrystallization or sublimation is recommended to remove unreacted starting materials. Storage should be in inert atmospheres at low temperatures (-20°C) to prevent decomposition .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray Diffraction (XRD) : To confirm crystal structure and ligand coordination geometry.

- ¹H/¹³C NMR : Conducted in deuterated solvents (e.g., THF-d₈) under inert conditions to observe characteristic Cp* ligand signals (δ ~2.2 ppm for CH₃ groups).

- Elemental Analysis : Validate stoichiometry and purity (>95% by combustion analysis).

- FT-IR : Identify vibrational modes of the cyclopentadienyl ring (~3100 cm⁻¹ for C-H stretches) .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

- Methodological Answer : Implement rigorous inert-atmosphere protocols:

- Use gloveboxes with O₂/H₂O levels <1 ppm for weighing and transferring.

- Pre-dry solvents (e.g., THF over Na/benzophenone).

- Employ cannula or syringe techniques for liquid transfers.

- Monitor reaction progress via in-situ spectroscopic methods (e.g., Raman) to minimize exposure .

Advanced Research Questions

How do steric and electronic effects of the Cp ligand influence reactivity in organometallic catalysis?*

- Methodological Answer : Design comparative studies using LiCp*(CH₃)₄ and analogous ligands (e.g., Cp or Cp’):

- Kinetic Studies : Measure reaction rates in model catalytic cycles (e.g., ethylene polymerization).

- DFT Calculations : Analyze ligand-metal bonding interactions and charge distribution.

- Spectroscopic Probes : Use UV-vis or EPR to monitor ligand-field changes during catalysis.

- Contradiction Resolution : If conflicting data arise, cross-validate with multiple techniques (e.g., XRD for geometry vs. NMR for dynamic behavior) .

What strategies resolve contradictions in reported catalytic activities of Cp-lithium complexes?*

- Methodological Answer :

- Systematic Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst loading).

- Impurity Profiling : Use GC-MS or ICP-OES to detect trace contaminants (e.g., residual halides).

- In-situ Monitoring : Employ operando spectroscopy to track intermediate species.

- Meta-Analysis : Compare literature data across substrates and reaction scales to identify trends or outliers .

How can computational methods enhance the design of Cp-based lithium complexes for targeted applications?*

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on complex stability.

- Density Functional Theory (DFT) : Predict redox potentials and ligand substitution energetics.

- Machine Learning (ML) : Train models on existing datasets to predict catalytic performance.

- Validation : Cross-check computational results with experimental kinetics or spectroscopic data .

Data Analysis and Reporting

How should researchers address discrepancies between theoretical and experimental spectroscopic data for Cp-lithium complexes?*

- Methodological Answer :

- Error Analysis : Quantify instrumental uncertainties (e.g., NMR shimming, XRD resolution).

- Solvent/Matrix Effects : Repeat measurements in different solvents to isolate environmental impacts.

- Collaborative Validation : Share raw data with peer labs for independent verification.

- Dynamic Effects : Consider temperature-dependent conformational changes in DFT models .

What statistical approaches are recommended for analyzing catalytic efficiency data in Cp-lithium systems?*

- Methodological Answer :

- Multivariate Regression : Correlate catalyst structure (e.g., substituent size) with turnover numbers.

- Error-Weighted Fitting : Account for heteroscedasticity in kinetic datasets.

- Principal Component Analysis (PCA) : Identify dominant factors influencing reactivity.

- Reporting Standards : Include confidence intervals and effect sizes in publications .

Experimental Design and Validation

Q. How to optimize reaction conditions for this compound in large-scale syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and base equivalents to map yield-purity trade-offs.

- Safety Protocols : Monitor exothermicity via calorimetry to prevent thermal runaway.

- Scale-up Challenges : Test stirring efficiency and heat transfer in pilot reactors .

What methods validate the absence of decomposition products in aged Cp-lithium samples?*

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.